REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)=[O:3].[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.O>C(Cl)Cl.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[O:10][C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH3:1])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
13.62 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
10.04 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
10.04 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
190 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for a further 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted with saturated NaHCO3 solution, saturated NaCl solution and with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated and, for purification
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (70-200 μm)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OC1=CC=C(C=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.65 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |